molecular formula C17H16N4O B6028315 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone

2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone

Cat. No. B6028315
M. Wt: 292.33 g/mol
InChI Key: MABCDXAXWQHDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinone derivatives. It is a potent inhibitor of protein kinases that has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the inhibition of protein kinases, which are enzymes that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and spread of cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the normal functioning of cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including c-Met, VEGFR, and PDGFR, which are involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments is its potent inhibitory activity against protein kinases, which makes it a valuable tool for studying the role of these enzymes in cancer growth and metastasis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its activity against other types of cancer, such as breast cancer and lung cancer. In addition, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with methyl iodide to form the final product. The yield of this synthesis method is around 50%.

Scientific Research Applications

2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including c-Met, VEGFR, and PDGFR, which are involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

properties

IUPAC Name

2-(4-anilinoanilino)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-11-16(22)21-17(18-12)20-15-9-7-14(8-10-15)19-13-5-3-2-4-6-13/h2-11,19H,1H3,(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABCDXAXWQHDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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